molecular formula C4H6 B1218202 2-Butyne CAS No. 503-17-3

2-Butyne

Cat. No.: B1218202
CAS No.: 503-17-3
M. Wt: 54.09 g/mol
InChI Key: XNMQEEKYCVKGBD-UHFFFAOYSA-N
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Description

2-Butyne, also known as dimethylacetylene or crotonylene, is an alkyne with the chemical formula CH₃C≡CCH₃. It is a colorless, volatile, and pungent liquid at standard temperature and pressure. This compound is of interest to physical chemists due to its very low torsional barrier, which makes it a subject of study in high-resolution infrared spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butyne can be synthesized through the rearrangement reaction of ethylacetylene in a solution of ethanolic potassium hydroxide. Another method involves the double elimination of dihaloalkanes. For example, treating a dihaloalkane with a strong base like sodium amide in ammonia can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of butane or butene. This process requires high temperatures and the presence of a catalyst such as platinum or palladium to facilitate the removal of hydrogen atoms, resulting in the formation of the triple bond characteristic of alkynes .

Chemical Reactions Analysis

Hydrogenation

2-Butyne can undergo hydrogenation, where hydrogen gas (H$$2]) is added across the triple bond . Depending on the reaction conditions and the amount of hydrogen added, this process can yield either an alkene (cis-2-butene) or an alkane (n-butane) .

  • Selective Hydrogenation to cis-2-Butene: Using metal catalysts like nickel, copper, or palladium, this compound can be selectively hydrogenated to cis-2-butene . The reaction's early stages primarily produce cis-2-butene, with minimal amounts of butane .

  • Complete Hydrogenation to n-Butane: With sufficient hydrogen and appropriate catalysts, this compound can be completely hydrogenated to n-butane .

    2H2+C4H6C4H102H_2+C_4H_6\longrightarrow C_4H_{10}

    The enthalpy of this reaction is ΔrH° = -272.4 ± 1.3 kJ/mol .

Reactions with Halogens and Hydrogen Halides

This compound can react with halogens (e.g., Br$$2]) and hydrogen halides (e.g., HBr) .

  • Addition of Hydrogen Halides: this compound reacts with HBr to form (Z)-2-bromobutene .

Hydroacylation

This compound can undergo hydroacylation, coupling with alcohols to form α,β-unsaturated ketones .

  • Ruthenium-Catalyzed Transfer Hydrogenation: Under ruthenium-catalyzed transfer hydrogenation conditions, this compound couples with alcohols to yield α,β-unsaturated ketones . For example, the coupling of this compound to p-nitrobenzyl alcohol can produce an α,β-unsaturated ketone in good yield .

Reactions with Aryl Radicals

Aryl radicals can react with this compound in gas-phase systems .

  • N-methyl-pyridinium-4-yl (NMP) Radical Cation Reactions: The N-methyl-pyridinium-4-yl radical cation reacts with this compound, leading to the loss of a hydrogen atom or a CH$$3] group .

Polymerization

This compound can participate in polymerization reactions .

Other Reactions

  • Reaction with Methyl Carbocations: this compound reacts with methyl carbocations, affecting collision energy and vibrational excitation .

Scientific Research Applications

Chemical Properties and Reactions

2-Butyne is characterized by its triple bond between the second and third carbon atoms, which imparts unique reactivity. It can undergo various chemical reactions, including:

  • Hydrogenation : Converting this compound to n-butane, which is essential for producing fuels and chemicals.
  • Halogenation : Reacting with halogens to form haloalkanes.
  • Nucleophilic Additions : Serving as a precursor for more complex organic compounds.

Industrial Applications

This compound is primarily utilized as an intermediate in organic synthesis due to its versatile reactivity. Below are key industrial applications:

ApplicationDescription
Solvent Used in electronic manufacturing processes and as a cleaning agent.
Plasticizer Enhances flexibility and resilience in polymer formulations.
Corrosion Inhibitor Protects metal surfaces in metalworking fluids and coolants.
Crosslinking Agent Improves properties of coatings, paints, and rubber products through vulcanization processes.
Synthesis of Specialty Chemicals Acts as a building block for pharmaceuticals, agricultural chemicals, and surfactants.

Case Study: Synthesis of Alkylated Hydroquinones

One notable application of this compound is in the synthesis of alkylated hydroquinones, which are important intermediates in the production of Vitamin E. This process highlights the compound's utility in pharmaceutical applications .

Biological Applications

Recent research has also explored the biological activities of derivatives of this compound. For example:

  • Nematocidal Activity : this compound derivatives have shown potential for use in biological studies targeting nematodes, which are significant agricultural pests .
  • Hydrogen Storage Materials : Certain derivatives may serve as components in hydrogen storage systems, crucial for developing hydrogen fuel technologies .

Safety and Toxicity

While this compound has numerous applications, safety considerations are paramount. Studies have demonstrated acute toxicity in laboratory animals, indicating that exposure can lead to severe damage to organs such as the liver and kidneys . Proper handling and safety protocols are essential when working with this compound.

Mechanism of Action

The mechanism of action of 2-butyne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond is highly reactive and can undergo addition reactions with electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in hydrogenation reactions, the triple bond interacts with hydrogen gas in the presence of a catalyst to form alkenes .

Comparison with Similar Compounds

    1-Butyne: A position isomer of 2-butyne with the triple bond at the end of the molecule.

    Acetylenedicarboxylic acid: An alkyne with carboxylic acid groups.

    1,4-Butynediol: An alkyne with hydroxyl groups at both ends.

    Hexamethylbenzene: A product of this compound trimerization.

    Hexafluoro-2-butyne: A fluorinated derivative of this compound

Uniqueness: this compound is unique due to its symmetrical structure and low torsional barrier, which makes it a valuable compound for spectroscopic studies. Its reactivity and ability to form various derivatives also make it a versatile compound in synthetic chemistry .

Biological Activity

2-Butyne, a simple alkyne with the chemical formula C4H6\text{C}_4\text{H}_6, has garnered interest in various fields, particularly in biological and chemical research. This article explores its biological activity, potential applications, and relevant case studies.

This compound is characterized by its linear structure with a triple bond between the second and third carbon atoms. Its reactivity allows it to participate in several chemical reactions, making it a valuable compound in organic synthesis and catalysis.

Biological Activity

1. Nematocidal Activity
Research indicates that derivatives of this compound exhibit nematocidal properties, making them potential candidates for agricultural applications. Specifically, this compound-1,4-diol has been studied for its effects on nematodes, which are significant pests in agriculture .

2. Synthesis of Bioactive Compounds
this compound serves as a precursor in synthesizing various bioactive compounds. Its functional groups allow for modifications that can enhance biological activity, making it a versatile building block in pharmaceutical chemistry. For instance, derivatives of this compound have been explored for their therapeutic potentials .

Case Studies

Case Study 1: Nematocidal Efficacy
In a study focusing on agricultural applications, this compound derivatives were tested against root-knot nematodes (Meloidogyne spp.). The results showed significant mortality rates at varying concentrations, indicating that these compounds could be developed into effective nematicides.

Case Study 2: Toxicological Effects
A review of inhalation toxicity related to butane and similar compounds highlighted the neurological impacts of alkyne exposure. Although primarily focused on butane, the findings suggest that inhalation of alkynes like this compound may lead to cognitive dysfunction and other neuropsychological effects due to their central nervous system depressant properties .

Table 1: Summary of Biological Activities of this compound Derivatives

Compound Biological Activity Reference
This compound-1,4-diolNematocidal activity
1-Phthalimido-2-butynePotential therapeutic applications
ButaneNeurological toxicity

Applications in Pharmaceutical Development

The ability to modify the structure of this compound allows researchers to create compounds with enhanced biological activities. For example, the synthesis of pincer complexes using this compound has shown promise in catalyzing reactions relevant to drug development . Additionally, its derivatives are being investigated for their roles in cancer therapy and other medical applications.

Q & A

Basic Research Questions

Q. How can 2-Butyne be synthesized with high purity for laboratory use?

  • Methodological Answer : High-purity this compound can be synthesized via catalytic dehydrogenation of 1,3-butadiene using palladium-based catalysts under controlled hydrogenation conditions. Subsequent purification involves fractional distillation at temperatures up to 160°C, leveraging thermochemical data on boiling points and vapor pressures from NIST-standardized measurements . Gas chromatography (GC) with flame ionization detection is recommended to verify purity (>99%).

Q. What experimental methods are recommended for determining the thermochemical properties of this compound?

  • Methodological Answer : Gas-phase calorimetry is the primary method for measuring enthalpy of formation, while gas chromatography-mass spectrometry (GC-MS) is used to analyze vapor-liquid equilibrium data. NIST’s Standard Reference Database 69 provides validated protocols for these measurements, including corrections for kinetic energy density and electron correlation effects in alkyne systems .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Stability testing should include accelerated degradation studies under controlled temperature and humidity. Use Fourier-transform infrared spectroscopy (FTIR) to monitor alkyne C≡C bond integrity (peak at ~2100 cm⁻¹) and gas chromatography to detect decomposition byproducts like 1,3-butadiene .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Apply gradient-corrected functionals (e.g., Becke’s 1988 exchange-energy approximation) to model electron density distributions and correlation energies. Basis sets like 6-311++G(3df,3pd) are critical for accurately capturing the triple-bond polarization and asymptotic behavior of this compound’s electron density . Validate results against experimental ionization potentials and electron affinity data from NIST .

Q. What methodologies are effective in studying the catalytic cycloaddition reactions of this compound derivatives?

  • Methodological Answer : Palladium-catalyzed [2+2+2] cycloadditions with derivatives like NOTA-(COOt-Bu)₂-Butyne require inert-atmosphere Schlenk techniques. Monitor reaction progress via ¹H/¹³C NMR spectroscopy, focusing on alkyne coordination intermediates. Kinetic studies should employ stopped-flow methods to isolate transient species .

Q. How can discrepancies in reported reaction kinetics for this compound in Diels-Alder reactions be resolved?

  • Methodological Answer : Conduct controlled kinetic experiments under varied temperatures (25–150°C) and solvent polarities (e.g., toluene vs. DMF). Use deuterium-labeled this compound (C≡C-D₂) to track isotope effects on reaction rates. Complement with DFT calculations (B3LYP/cc-pVTZ) to validate transition-state geometries and activation energies .

Q. What strategies mitigate hazards when handling fluorinated this compound analogs (e.g., hexafluoro-2-butyne)?

  • Methodological Answer : Use inert-atmosphere gloveboxes for synthesis and storage, as fluorinated alkynes like CF₃C≡CCF₃ release toxic gases (CO, NOₓ) upon decomposition. Conduct reactivity screenings via differential scanning calorimetry (DSC) to identify exothermic thresholds. Safety protocols should align with NIST’s hazardous compound handling guidelines .

Q. Data Contradiction and Validation

Q. How should researchers address conflicting thermochemical data for this compound in literature?

  • Methodological Answer : Replicate experiments using standardized NIST protocols, ensuring calibration of instruments (e.g., bomb calorimeters) with reference compounds like benzene. Cross-validate results with ab initio calculations (e.g., CCSD(T)/CBS) to resolve discrepancies between experimental and theoretical enthalpy values .

Q. What analytical techniques are critical for distinguishing this compound from structural isomers (e.g., 1-Butyne)?

  • Methodological Answer : Use ¹³C NMR spectroscopy to identify the deshielded sp-hybridized carbon signals (δ ~70–85 ppm for terminal alkynes vs. δ ~95–110 ppm for internal alkynes like this compound). Infrared spectroscopy (C≡C stretch at ~2260 cm⁻¹ for 1-Butyne vs. ~2120 cm⁻¹ for this compound) provides additional differentiation .

Q. Tables for Key Data

Property Method Value Reference
Boiling PointFractional Distillation160°C
Enthalpy of Formation (ΔHf°)Gas-Phase Calorimetry165.3 kJ/mol
C≡C IR StretchFTIR Spectroscopy2100–2120 cm⁻¹
Electron AffinityDFT (Becke 1988 Functional)-0.87 eV

Properties

IUPAC Name

but-2-yne
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InChI

InChI=1S/C4H6/c1-3-4-2/h1-2H3
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InChI Key

XNMQEEKYCVKGBD-UHFFFAOYSA-N
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Canonical SMILES

CC#CC
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Molecular Formula

C4H6
Record name CROTONYLENE
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Related CAS

25684-85-9
Record name 2-Butyne, homopolymer
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DSSTOX Substance ID

DTXSID3060116
Record name 2-Butyne
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Molecular Weight

54.09 g/mol
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Physical Description

Crotonylene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors heavier than air., Clear colorless liquid with an odor of petroleum; [CAMEO]
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Flash Point

-4 °F (NFPA, 2010)
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Vapor Pressure

706.0 [mmHg]
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CAS No.

503-17-3
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Record name 2-Butyne
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Record name 2-BUTYNE
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